molecular formula C13H11ClO3 B14616574 (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid CAS No. 60210-88-0

(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid

Cat. No.: B14616574
CAS No.: 60210-88-0
M. Wt: 250.68 g/mol
InChI Key: AIVINHFSMZQJFB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a naphthalene ring substituted with a chlorine atom and an oxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 1-chloronaphthalene.

    Formation of Intermediate: 1-chloronaphthalene undergoes a reaction with an appropriate reagent to form an intermediate compound.

    Final Step: The intermediate is then reacted with ®-2-hydroxypropanoic acid under specific conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance the reaction rate.

    Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reaction pathway.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthalenes.

    Substitution: Formation of various substituted naphthalenes.

Scientific Research Applications

(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular responses.

    Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[(1-Bromonaphthalen-2-yl)oxy]propanoic acid: Similar structure with a bromine atom instead of chlorine.

    (2R)-2-[(1-Fluoronaphthalen-2-yl)oxy]propanoic acid: Similar structure with a fluorine atom instead of chlorine.

    (2R)-2-[(1-Methylnaphthalen-2-yl)oxy]propanoic acid: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2R)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The chlorine atom can also affect the compound’s physicochemical properties, such as solubility and stability.

Properties

CAS No.

60210-88-0

Molecular Formula

C13H11ClO3

Molecular Weight

250.68 g/mol

IUPAC Name

(2R)-2-(1-chloronaphthalen-2-yl)oxypropanoic acid

InChI

InChI=1S/C13H11ClO3/c1-8(13(15)16)17-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3,(H,15,16)/t8-/m1/s1

InChI Key

AIVINHFSMZQJFB-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl

Canonical SMILES

CC(C(=O)O)OC1=C(C2=CC=CC=C2C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.